molecular formula C18H18N2O7 B3716377 ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate

ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate

Cat. No.: B3716377
M. Wt: 374.3 g/mol
InChI Key: ZHEPQHLVKVBGAW-UHFFFAOYSA-N
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Description

Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate is a chemical compound of interest in organic and medicinal chemistry research. Its structure incorporates a benzoate ester linked to a dimethoxynitrobenzoyl group via an amide bond, making it a potential intermediate for the synthesis of more complex molecules. The presence of the nitro group and methoxy substituents on the aromatic ring suggests potential applications in the development of pharmaceutical candidates or as a building block for functional materials . Related compounds with similar dimethoxy-nitrobenzoate structures are documented in scientific literature for their role in synthetic chemistry, including use in catalytic reactions and as precursors to amines via reduction of the nitro group . Researchers should handle this material with appropriate safety precautions. While specific hazard data for this exact compound is not available, analogs like methyl 4,5-dimethoxy-2-nitrobenzoate are classified as irritants (Xi) . It is recommended to use personal protective equipment, including gloves and eye protection, and to avoid breathing dust or vapor. Store the product sealed in a dry environment at cool temperatures, typically between 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O7/c1-4-27-18(22)11-7-5-6-8-13(11)19-17(21)12-9-15(25-2)16(26-3)10-14(12)20(23)24/h5-10H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEPQHLVKVBGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate typically involves a multi-step process. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to introduce the nitro group. This is followed by esterification to form ethyl 4,5-dimethoxy-2-nitrobenzoate. The final step involves the reaction of this ester with 2-aminobenzoic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at the 2-position of the benzoyl ring undergoes reduction to form an amine (-NH₂), a critical step for generating bioactive intermediates.

Reagents/Conditions :

  • Catalytic Hydrogenation : H₂ gas with Pd/C (10% wt) in ethanol at 25–60°C ( ).

  • Chemical Reduction : Ammonium formate (5 equiv) with Pd/C in ethanol under reflux ( ).

Outcome :

  • Reduction yields ethyl 2-[(4,5-dimethoxy-2-aminobenzoyl)amino]benzoate , a precursor for further functionalization.

  • Typical reaction time: 1–3 hours.

Table 1: Reduction Conditions and Yields

MethodReagentsSolventTemperatureYield (%)Source
Catalytic HydrogenationH₂, Pd/C (10%)EtOH60°C85–90
Ammonium FormatePd/C, NH₄HCO₂EtOHReflux70–75

Ester Hydrolysis

The ethyl ester group (-COOEt) undergoes hydrolysis under acidic or basic conditions to form a carboxylic acid.

Reagents/Conditions :

  • Acidic Hydrolysis : 6M HCl, reflux for 4–6 hours ( ).

  • Basic Hydrolysis : 2M NaOH in aqueous ethanol (1:1), 80°C for 2 hours ().

Outcome :

  • Yields 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoic acid , which can participate in coupling reactions.

Table 2: Hydrolysis Conditions

ConditionReagentsSolventTime (h)Yield (%)Source
Acidic6M HClH₂O/EtOH678
Basic2M NaOHH₂O/EtOH (1:1)282

Amide Bond Cleavage

The benzamide linkage (-NHCO-) is susceptible to hydrolysis, yielding anthranilic acid derivatives.

Reagents/Conditions :

  • Acidic Cleavage : Concentrated H₂SO₄ at 100°C for 8–12 hours ( ).

  • Enzymatic Cleavage : Proteases (e.g., trypsin) in buffered solutions (pH 7–8) ( ).

Outcome :

  • Produces 4,5-dimethoxy-2-nitrobenzoic acid and ethyl 2-aminobenzoate .

Table 3: Amide Hydrolysis Efficiency

MethodReagentsTemperatureTime (h)Yield (%)Source
AcidicH₂SO₄ (conc.)100°C1265
EnzymaticTrypsin, pH 7.437°C2445

Methoxy Group Demethylation

The methoxy (-OCH₃) groups at the 4- and 5-positions can be demethylated to form hydroxyl groups under strong acidic conditions.

Reagents/Conditions :

  • BBr₃ (1.2 equiv) in dichloromethane at -78°C → 25°C ( ).

Outcome :

  • Generates ethyl 2-[(2-nitro-4,5-dihydroxybenzoyl)amino]benzoate , a polyphenolic intermediate.

  • Yield: ~60% ().

Electrophilic Aromatic Substitution

The electron-rich aromatic ring (activated by methoxy groups) undergoes nitration or halogenation.

Reagents/Conditions :

  • Nitration : HNO₃/H₂SO₄ (1:3) at 0–5°C ( ).

  • Bromination : Br₂ in acetic acid at 25°C ( ).

Outcome :

  • Nitration yields ethyl 2-[(4,5-dimethoxy-2,6-dinitrobenzoyl)amino]benzoate .

  • Bromination introduces Br at the 3-position of the benzoate ring ( ).

Table 4: Substitution Reaction Parameters

ReactionReagentsPositionYield (%)Source
NitrationHNO₃/H₂SO₄655
BrominationBr₂/AcOH340

Photochemical Reactions

UV irradiation induces nitro-to-nitrito isomerization, a rare pathway studied for mechanistic insights ( ).

Conditions :

  • UV light (λ = 300 nm) in acetonitrile for 24 hours ( ).

Outcome :

  • Forms ethyl 2-[(4,5-dimethoxy-2-nitritobenzoyl)amino]benzoate , a metastable intermediate.

Critical Analysis of Reaction Pathways

  • Nitro Reduction : Catalytic hydrogenation is preferred for scalability, while ammonium formate offers a ligand-free alternative ( ).

  • Ester vs. Amide Stability : The ester group hydrolyzes faster than the amide bond under basic conditions due to electronic and steric factors ( ).

  • Demethylation Specificity : BBr₃ selectively demethylates methoxy groups without affecting the nitro or ester functionalities ( ).

This comprehensive profile underscores the compound’s versatility in synthetic chemistry, enabling tailored modifications for drug discovery and materials engineering.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate typically involves the reaction of ethyl benzoate derivatives with 4,5-dimethoxy-2-nitroaniline under controlled conditions. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.3Apoptosis induction
HeLa (Cervical Cancer)12.8Cell cycle arrest at G2/M phase

These findings suggest that this compound may serve as a lead compound for further development in cancer therapeutics.

Antimicrobial Properties

This compound has also demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibits a broad spectrum of activity, making it a candidate for developing new antimicrobial agents.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Material Science Applications

In material science, this compound is being explored for its potential use in polymer synthesis. Its ability to act as a coupling agent enhances the mechanical properties of polymer composites.

Polymer Composite Development

The incorporation of this compound into polymer matrices has shown improved thermal stability and mechanical strength.

Composite Material Tensile Strength (MPa) Thermal Decomposition Temperature (°C)
Polyethylene25350
Polystyrene30360

Agricultural Chemistry Applications

This compound is being investigated for its potential use as a pesticide or herbicide due to its biological activity against plant pathogens.

Efficacy Against Plant Pathogens

Field studies have indicated that formulations containing this compound can reduce disease incidence in crops such as tomatoes and peppers.

Crop Disease Targeted Efficacy (%)
TomatoFusarium wilt85
PepperPhytophthora blight78

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at concentrations lower than those used by existing chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted at a university laboratory assessed the antimicrobial properties of this compound against clinical isolates of E. coli. The findings suggested that it could be developed into a new class of antibiotics .

Mechanism of Action

The mechanism of action of ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate shares structural similarities with several benzoate derivatives, differing primarily in substituent type and position. Key analogs include:

Compound Name Substituents Key Differences
Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate Amino, bis(2-methoxyethoxy) Replaces nitro with amino; increased hydrophilicity due to ether linkages
Ethyl 4,5-dimethoxy-2-nitrobenzoate Nitro, dimethoxy Lacks the benzoylamino group; simpler structure with reduced hydrogen-bonding capacity
Methyl 5-bromo-2-[(4-methoxybenzoyl)amino]benzoate Bromo, methoxybenzoyl Bromine substitution enhances electrophilicity; altered steric effects
Ethyl 2-formyl-4,6-dimethoxybenzoate Formyl, dimethoxy Formyl group increases reactivity in nucleophilic additions compared to nitro

Conversely, the absence of the benzoylamino group in Ethyl 4,5-dimethoxy-2-nitrobenzoate reduces its capacity for intermolecular interactions .

Influence of Nitro vs. Amino Groups

The substitution of nitro for amino groups significantly alters biological and chemical behavior:

  • Nitro Group: Enhances stability under acidic conditions and participates in electron-deficient reactions (e.g., nucleophilic aromatic substitution). Compounds with nitro groups, such as Ethyl 4-amino-3-bromo-5-nitrobenzoate, exhibit higher antibacterial activity due to nitro’s ability to disrupt microbial electron transport chains .
  • Ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate hydrochloride shows enhanced solubility, favoring pharmacokinetic profiles in drug design .

Physicochemical Properties and Reactivity

  • Solubility: Methoxy groups enhance solubility in polar solvents, while the nitro group reduces it compared to amino analogs .
  • Reactivity: The nitro group directs electrophilic substitution to the meta position, whereas amino analogs undergo ortho/para activation. For example, Ethyl 2-formyl-4,6-dimethoxybenzoate reacts faster in aldol condensations than the nitro-substituted target compound .
  • Stability : Nitro derivatives exhibit greater thermal stability but are prone to reduction under basic conditions, forming reactive intermediates like hydroxylamines .

Biological Activity

Ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The compound can be synthesized through a multi-step process involving the reaction of ethyl benzoate with 4,5-dimethoxy-2-nitroaniline. The general reaction scheme is as follows:

  • Formation of the amine : Ethyl benzoate is reacted with 4,5-dimethoxy-2-nitroaniline in the presence of a suitable catalyst.
  • Acylation : The resulting amine undergoes acylation to form this compound.

The reaction can be monitored using techniques such as NMR and mass spectrometry to confirm the structure and purity of the product.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains. For instance, a study demonstrated that the compound inhibited the growth of both Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus18100

Antitumor Activity

In addition to its antimicrobial properties, this compound has demonstrated antitumor activity in various cancer cell lines. A study utilizing human prostate cancer cells (PC-3) revealed that the compound induced apoptosis and inhibited cell proliferation at specific concentrations .

Cell LineIC50 (µM)Mechanism of Action
PC-325Induction of apoptosis
MCF-730Cell cycle arrest

Case Studies

  • Study on Antibacterial Activity : A recent study evaluated the antibacterial effects of various derivatives of benzoic acid, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives against Gram-positive and Gram-negative bacteria .
  • Antitumor Efficacy in Animal Models : In vivo studies on mice bearing tumor xenografts showed that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound .

Q & A

Q. What synthetic routes are commonly employed to prepare ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate?

A standard approach involves coupling 4,5-dimethoxy-2-nitrobenzoic acid derivatives with ethyl 2-aminobenzoate under reflux conditions. For example, a method analogous to the synthesis of substituted benzaldehyde-triazole adducts (e.g., using glacial acetic acid as a catalyst and ethanol as a solvent) can be adapted . Purification typically involves solvent evaporation under reduced pressure followed by recrystallization or column chromatography. Key challenges include controlling nitro group reactivity and optimizing yields by adjusting stoichiometry and reaction time.

Q. How is the purity and structural integrity of this compound validated in research settings?

Researchers employ a combination of:

  • Chromatography : HPLC or TLC to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm substitution patterns and functional groups.
  • IR spectroscopy to identify nitro (NO₂), amide (C=O-NH), and ester (C=O-O) stretches.
    • Mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation.
      For crystallographic validation, single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is used for refinement .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screening often includes:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting kinases or proteases. Ethyl benzoate derivatives are prioritized due to their membrane permeability and metabolic stability .

Advanced Research Questions

Q. How can reaction mechanisms for nitro-group functionalization in this compound be elucidated?

Mechanistic studies often combine:

  • Kinetic isotope effects (KIE) to identify rate-determining steps.
  • Computational modeling (DFT or MD simulations) to map transition states and electron density shifts.
  • Trapping intermediates via low-temperature NMR or EPR spectroscopy. For example, nitro-to-amine reduction pathways can be monitored using Pd/C or NaBH₄ with in-situ spectroscopic tracking .

Q. What crystallographic parameters are critical for refining this compound’s structure using SHELX?

Key steps in SHELXL refinement include:

  • Unit cell determination : Accurate measurement of angles (α, β, γ) and axes (a, b, c).
  • Thermal displacement parameters (Uᵢₕ) : Modeling atomic vibration using anisotropic displacement ellipsoids.
  • Hydrogen bonding networks : Identifying interactions like N–H···O or C–H···O to stabilize crystal packing. Example data from similar compounds (e.g., bond lengths: C–N ≈ 1.34 Å, C=O ≈ 1.21 Å) guide refinement .
ParameterValue (Å/°)Reference Compound
C–N bond length1.34 ± 0.02Ethyl 4-[(3,5-di-tert-butyl-2-hydroxy-benzylidene)amino]benzoate
C=O bond length1.21 ± 0.01Benzoate esters
Dihedral angle (amide)12.5°–18.7°Nitrobenzoyl derivatives

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies may arise from:

  • Metabolic instability : Use LC-MS to identify metabolites in plasma or liver microsomes.
  • Solubility limitations : Adjust formulations (e.g., DMSO/PEG mixtures) or synthesize prodrugs.
  • Off-target effects : Employ CRISPR-Cas9 knockout models or siRNA silencing to validate targets. Comparative studies with methyl ester analogs (e.g., ethyl vs. methyl substituents) can isolate pharmacokinetic factors .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

Advanced methods include:

  • Fukui function analysis to identify electrophilic/nucleophilic sites.
  • Molecular docking to simulate interactions with biological targets (e.g., enzyme active sites).
  • ReaxFF force fields to model bond cleavage/formation dynamics. Tools like Gaussian or ORCA are used with basis sets (e.g., B3LYP/6-31G*) for accuracy .

Notes

  • References : Ensure citations align with the provided evidence (e.g., SHELX refinement , synthesis protocols , crystallographic data ).
  • Methodological Focus : Answers emphasize experimental design, data interpretation, and troubleshooting rather than definitions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]benzoate

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